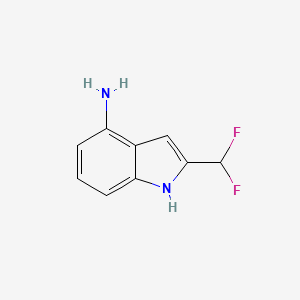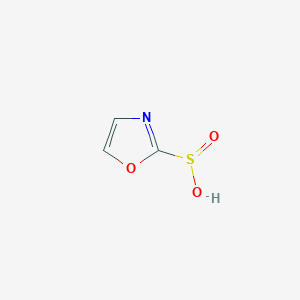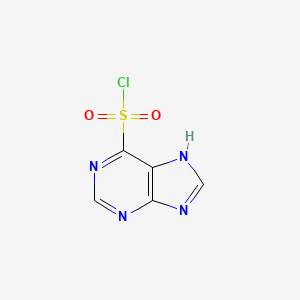![molecular formula C10H10N4O3 B15246937 [4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl- CAS No. 20545-68-0](/img/structure/B15246937.png)
[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a central trione group, with methyl groups attached at specific positions. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output. The choice of raw materials, reaction conditions, and purification processes are critical factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms. Substitution reactions typically result in derivatives with different functional groups attached to the pyrimidine rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be studied for its interactions with biomolecules. Researchers investigate its potential as a ligand for binding to proteins or nucleic acids, exploring its role in biochemical pathways and cellular processes.
Medicine
In medicine, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and performance are critical.
Mecanismo De Acción
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes. Understanding these mechanisms is crucial for developing its applications in medicine and biology.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bipyrimidine derivatives and trione-containing molecules. Examples are:
- [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione
- 5,5’-Dimethyl-2,2’-bipyrimidine
Uniqueness
What sets [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- apart is its specific substitution pattern and the presence of the trione group. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
20545-68-0 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-methyl-6-(5-methyl-2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-4-3-11-9(16)12-6(4)7-5(2)8(15)14-10(17)13-7/h3H,1-2H3,(H,11,12,16)(H2,13,14,15,17) |
Clave InChI |
IGTSGPZXQJVUAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)N=C1)C2=C(C(=O)NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
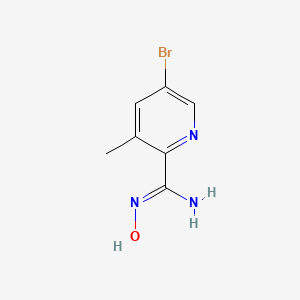
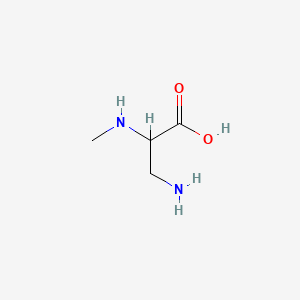
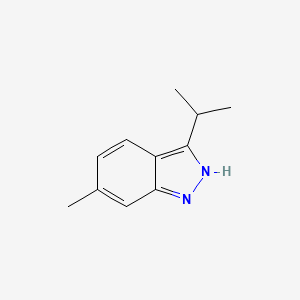
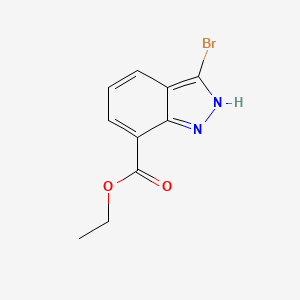
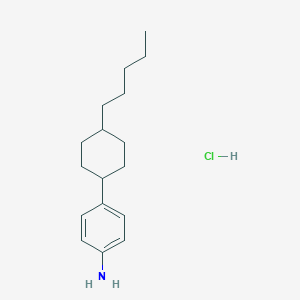

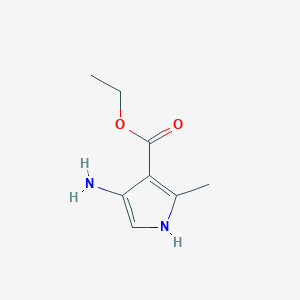
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
